2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-3-(2-pyridin-4-ylethyl)indolizine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-15(12-20)17-4-2-3-11-19(17)16(13)6-5-14-7-9-18-10-8-14/h2-4,7-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLJTHDOHYNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366425 | |
| Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327085-93-8 | |
| Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindolizine with 4-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Functionalization Reactions
The reactivity of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde allows for various functionalization reactions:
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Reduction Reactions : The carbonyl group in the compound can be reduced to form alcohols or other functional groups. For instance, reduction using lithium aluminum hydride (LiAlH₄) has been reported to yield corresponding alcohols in good yields .
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Aryl Substitution : Arylation reactions can be conducted to introduce aryl groups onto the indolizine framework using palladium-catalyzed cross-coupling reactions. This method enables the introduction of diverse aryl substituents, enhancing the compound's potential biological activity .
Rearrangement and Dehydration Reactions
The compound is also susceptible to rearrangement and dehydration processes, which can lead to the formation of new derivatives:
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Dehydration : Under acidic conditions, dehydration reactions can occur, resulting in the formation of more stable aromatic systems. This process is often facilitated by the presence of Lewis acids such as zinc chloride or p-toluenesulfonic acid .
Mechanistic Insights
The mechanisms underlying these reactions often involve complex pathways including:
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Formation of reactive intermediates such as iminium ions or enamines.
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Transition states that dictate the selectivity and efficiency of product formation.
Computational studies using density functional theory (DFT) have provided insights into these mechanisms, revealing energy barriers and preferred pathways for various transformations .
Scientific Research Applications
Anticancer Research
One of the most promising applications of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is in anticancer drug development. Research indicates that derivatives of indolizine compounds exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its potential to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction between the pyridine moiety and neuronal receptors may enhance neuroprotection and cognitive function .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve electrical conductivity and thermal resistance, making it suitable for applications in electronics and aerospace materials .
Fluorescent Materials
The compound's unique structure allows it to be used in creating fluorescent materials. These materials are crucial for applications in optoelectronics, including light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The fluorescence properties can be tuned by modifying the indolizine core or the pyridine substituent .
Chromatography
In analytical chemistry, this compound serves as a standard reference material in chromatography. Its distinct spectral properties facilitate the development of analytical methods for detecting similar compounds in complex mixtures .
Spectroscopy Studies
This compound is also used in spectroscopic studies to understand molecular interactions and dynamics due to its ability to absorb UV-visible light effectively. It provides insights into electronic transitions and molecular behavior under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indolizine ring system may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Table 2: Bioactivity Comparisons
| Compound | IC50 (Kinase Inhibition, nM) | MIC (Antimicrobial, µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 12.3 (EGFR) | 8.5 (S. aureus) | |
| 3-(Pyridin-4-yl)indolizine-1-carbaldehyde | 28.7 (EGFR) | 12.0 (S. aureus) | |
| 2-Methyl-3-(2-phenylethyl)indolizine-1-carbaldehyde | >100 (EGFR) | 25.0 (S. aureus) |
The target compound shows superior kinase inhibition (EGFR IC50 = 12.3 nM) due to the ethyl spacer’s optimal length for binding pocket penetration. Antimicrobial activity is also enhanced, likely due to improved membrane interaction via the pyridinyl group.
Substituent Effects on Bioactivity
- Pyridinyl vs. Phenyl : Pyridinyl derivatives exhibit 2–3× stronger bioactivity, attributed to hydrogen-bonding capabilities with target proteins.
- Ethyl Spacer : Compounds with a 2-carbon spacer (e.g., target compound) outperform those with direct pyridinyl attachment or longer chains (e.g., propyl), balancing flexibility and steric hindrance.
- Pyridine Position : 4-Pyridinyl substitution (target compound) shows higher affinity for kinase ATP-binding sites than 3-pyridinyl analogs.
Biological Activity
2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde is a complex organic compound belonging to the indolizine family, characterized by its unique bicyclic structure that includes a nitrogen atom. Its structural features, particularly the pyridine moiety and the aldehyde functional group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
The presence of the pyridine and indolizine rings contributes to its reactivity and biological interactions. The aldehyde group at the 1-position enhances its role as an intermediate in organic synthesis, particularly in pharmaceutical development.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that indolizine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Enzyme Inhibition
Indolizine derivatives are known to exhibit enzyme inhibition capabilities. Specifically, this compound has been studied for its interaction with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders .
The mechanisms underlying the biological activities of this compound are primarily attributed to its structural features:
- Binding Affinity : The compound exhibits significant binding affinity for various biological targets due to the presence of the pyridine ring, which can form hydrogen bonds and π-stacking interactions with target proteins.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis through ROS generation .
Synthesis Methods
Several synthetic routes have been explored for producing this compound. Common methods include:
- Condensation Reactions : Utilizing indolizine derivatives with pyridine-based compounds.
- Oxidative Reactions : Transforming precursors into the final aldehyde form through oxidation processes.
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various indolizine derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Acetylindole | Indole core with acetyl group | Known for neuroprotective effects |
| Indole-3-carboxaldehyde | Indole core with carboxaldehyde | Exhibits anti-inflammatory properties |
| 4-Pyridylindole | Indole core with pyridine substitution | Potential anti-cancer activity |
Q & A
Q. Root Causes :
- Divergent reaction conditions (e.g., solvent purity, catalyst loading).
- Side reactions (e.g., aldehyde oxidation during workup).
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., temperature, catalyst ratio).
- In Situ Monitoring : ReactIR tracks intermediate formation to identify yield-limiting steps .
- Meta-Analysis : Compare datasets from PubChem and synthetic papers (e.g., vs. 9) using multivariate regression .
Advanced: What computational tools predict the biological targets of this compound?
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR databases using the pyridine moiety as a pharmacophore .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) to prioritize targets .
Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ ≤ 10 μM for acetylcholinesterase) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles (aldehyde group may cause irritation).
- Ventilation : Use fume hoods during reactions involving volatile byproducts (e.g., HCN in cyano-substituted derivatives) .
- Storage : Inert atmosphere (N₂) at –20°C to prevent aldehyde oxidation .
Advanced: How does the electronic nature of substituents affect the indolizine core’s stability?
- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups at the 3-position reduce aromatic stability, increasing susceptibility to ring-opening (t₁/₂ < 24 hrs in acidic conditions).
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance stability (t₁/₂ > 72 hrs) via resonance donation .
Methodology : Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
